![molecular formula C22H18FN5O2 B2978436 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 1105225-01-1](/img/structure/B2978436.png)

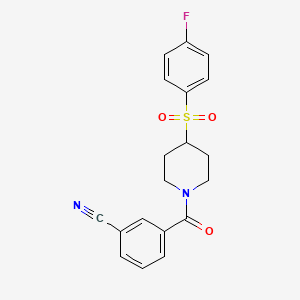

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

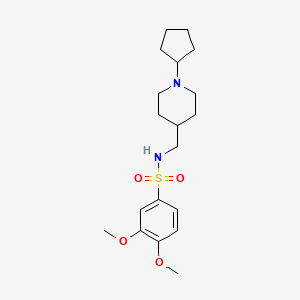

This compound is a pyrazolopyridazine derivative, which is a class of compounds containing a pyrazolopyridazine moiety, which consists of a pyrazole fused to a pyridazine . Pyrazolopyridazines are known for their wide range of biological activities.

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. For example, the phenyl rings could potentially undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

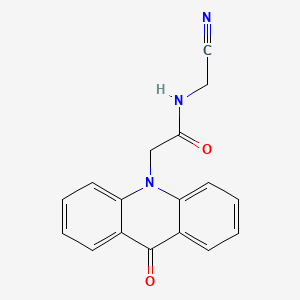

Heterocyclic Compound Synthesis : A study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety. These compounds were developed for potential use as antimicrobial agents. The synthesis involved reactions with N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, leading to derivatives like 2-pyridones, chromenes, hydrazones, and pyrazoles. The compounds exhibited promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer Activity : Hammam et al. (2005) synthesized fluoro-substituted benzo[b]pyran derivatives and evaluated their anti-lung cancer activity. The study explored the condensation of 6-fluorobenzo[b]pyran-4-one with aromatic aldehydes to yield various derivatives, which were then tested against human cancer cell lines. The synthesized compounds showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).

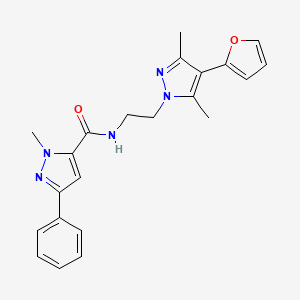

Coordination Complexes and Antioxidant Activity : Research by Chkirate et al. (2019) led to the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes were characterized and analyzed for their solid-state structures and antioxidant activities. The study provided insights into the effect of hydrogen bonding on the self-assembly process of these complexes, highlighting their significant antioxidant activity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

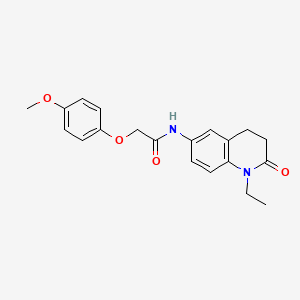

Fluorogenic Dyes and Imaging Agents

- Fluorogenic Dyes : Zaitseva et al. (2020) investigated the oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide to form 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones. The spectral properties of these compounds suggested their potential use as fluorogenic dyes, indicating their relevance in developing imaging agents or fluorescent markers (Zaitseva, Smirnov, Myasnyanko, Sokolov, & Baranov, 2020).

Mecanismo De Acción

Target of Action

Compounds with a pyrazolo[3,4-d]pyrimidine scaffold, like the one in the compound , are often developed as kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation. They can become targets for cancer treatment when mutations cause them to be overactive.

Mode of Action

These compounds can mimic the adenine ring of ATP, allowing them to bind to the active sites of kinases . This can inhibit the kinase’s activity, preventing it from sending signals that promote cell growth and division.

Biochemical Pathways

By inhibiting kinases, these compounds can affect various signaling pathways involved in cell growth and survival. For example, some kinase inhibitors can affect the mTOR signaling pathway, which is often overactive in cancer cells .

Result of Action

The inhibition of kinases can lead to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis . This can slow the growth of tumors and potentially shrink them.

Propiedades

IUPAC Name |

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5O2/c23-17-8-4-5-9-18(17)25-19(29)13-27-22(30)21-16(20(26-27)14-10-11-14)12-24-28(21)15-6-2-1-3-7-15/h1-9,12,14H,10-11,13H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQJUTBVLTZQOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2978354.png)

![2-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2978359.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2978361.png)

![1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2978366.png)

amine](/img/structure/B2978369.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-tosylpropanamide hydrochloride](/img/structure/B2978372.png)